2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE
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Overview
Description
2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE is a complex organic compound with the molecular formula C28H19N3O7 and a molecular weight of 509.48 g/mol . This compound is known for its unique structure, which includes a nitrobenzoyl group, a carbohydrazonoyl linkage, and a methoxyphenyl benzoate moiety. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE involves several steps, typically starting with the preparation of the nitrobenzoyl and carbohydrazonoyl intermediates. These intermediates are then reacted with 2-methoxyphenyl benzoate under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction
Chemical Reactions Analysis
2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE is primarily used in scientific research, particularly in the fields of chemistry and biology. It serves as a precursor for the synthesis of more complex molecules and is used in studies involving the development of new pharmaceuticals and materials . Its unique structure makes it a valuable tool for understanding reaction mechanisms and exploring new synthetic pathways.
Mechanism of Action
The mechanism of action of 2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The nitrobenzoyl group can participate in redox reactions, while the carbohydrazonoyl linkage can form hydrogen bonds with biological molecules, influencing their activity. The methoxyphenyl benzoate moiety can interact with hydrophobic regions of proteins, affecting their conformation and function .
Comparison with Similar Compounds
Similar compounds to 2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE include:
1-(2-{3-Nitrobenzoyl}carbohydrazonoyl)-2-naphthyl benzoate: This compound has a similar nitrobenzoyl and carbohydrazonoyl structure but with a naphthyl group instead of a methoxyphenyl group.
2-Ethoxy-4-(2-{3-nitrobenzoyl}carbohydrazonoyl)phenyl 3,5-bisnitrobenzoate: This compound features additional nitro groups and an ethoxy substitution, making it more reactive in certain chemical contexts. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H17N3O6 |
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Molecular Weight |
419.4g/mol |
IUPAC Name |
[2-methoxy-5-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C22H17N3O6/c1-30-19-11-10-15(12-20(19)31-22(27)16-6-3-2-4-7-16)14-23-24-21(26)17-8-5-9-18(13-17)25(28)29/h2-14H,1H3,(H,24,26)/b23-14+ |
InChI Key |
LOPVZRLCZIXWIQ-OEAKJJBVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC(=O)C3=CC=CC=C3 |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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